molecular formula C37H43N5O9PdS B609822 パデリポルフィン CAS No. 759457-82-4

パデリポルフィン

カタログ番号: B609822
CAS番号: 759457-82-4
分子量: 840.3 g/mol
InChIキー: ONVJOHYXODCMDN-XNUYRYHJSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

パデリポルフィンは、Tookadという商品名で販売されている、水溶性クロロフィル誘導体であり、悪性腫瘍の血管標的型光線力学療法に使用される細胞毒性光増感剤です . 主に成人の低リスク前立腺がんの治療に使用されます . パデリポルフィンは、2017年11月10日に欧州委員会によって初めて承認されました .

製造方法

パデリポルフィンは、クロロフィル誘導体を含む一連の化学反応によって合成されます。 合成経路は通常、パラジウムをクロロフィル誘導体と配位させて最終的な化合物を作ることを伴います . 反応条件には、配位プロセスを促進するための特定の溶媒と触媒の使用が含まれます。 工業的生産方法には、最終生成物の高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます .

化学反応解析

パデリポルフィンは、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります .

科学研究における用途

パデリポルフィンは、以下を含む幅広い科学研究用途を持っています。

作用機序

生化学分析

Biochemical Properties

Padeliporfin mediates tumor-specific cytotoxicity. It works to destroy target cells through the release of reactive oxygen species in response to exposure to laser light radiation delivered at a specific wavelength . The nature of these interactions is primarily oxidative, leading to local hypoxia of the target tissue .

Cellular Effects

Padeliporfin has significant effects on various types of cells, particularly cancer cells. It influences cell function by causing local hypoxia, which can lead to cell death . This can impact cell signaling pathways and cellular metabolism, although the specific pathways affected may vary depending on the type of cell and its specific biochemical context .

Molecular Mechanism

The molecular mechanism of Padeliporfin involves a photochemical reaction that generates oxygen radicals, including the hydroxyl radical and superoxide radical . These radicals can cause damage to various biomolecules within the cell, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of Padeliporfin can change over time in laboratory settings. While specific details about its stability and degradation are not mentioned in the sources, it is known that Padeliporfin is retained within the vascular system .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the sources, Padeliporfin has been used in clinical trials for the treatment of low-risk prostate cancer . The results of these trials suggest that Padeliporfin can be effective at destroying cancer cells without causing significant harm to surrounding tissues .

Metabolic Pathways

The specific metabolic pathways that Padeliporfin is involved in are not mentioned in the sources. Given its role as a photosensitizer, it is likely that it interacts with pathways involved in oxidative stress and cellular response to hypoxia .

Transport and Distribution

Padeliporfin is retained within the vascular system . This suggests that it may be transported and distributed within cells and tissues via the bloodstream .

Subcellular Localization

Given its role as a photosensitizer and its retention within the vascular system, it is likely that it is localized to areas of the cell that are involved in response to oxidative stress .

準備方法

Padeliporfin is synthesized through a series of chemical reactions involving chlorophyll derivatives. The synthetic route typically involves the coordination of palladium with a chlorophyll derivative to form the final compound . The reaction conditions include the use of specific solvents and catalysts to facilitate the coordination process. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

生物活性

The compound 3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate; palladium(2+) is a complex that combines the properties of porphyrins with palladium ions. Porphyrins are known for their role in various biological processes and their potential applications in photodynamic therapy (PDT). This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Palladium porphyrin complexes exhibit significant biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. The heavy atom effect associated with palladium enhances the efficiency of ROS generation compared to free-base porphyrins. This mechanism is crucial for applications in PDT where ROS can induce apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

  • Photodynamic Therapy (PDT) :
    • Palladium porphyrin complexes have shown promise in PDT for cancer treatment. Studies indicate that these complexes can effectively localize within cancer cells and generate ROS upon light exposure.
    • For instance, a comparative study found that palladium complexes demonstrated higher therapeutic activity than their free-base counterparts. The half-maximal inhibitory concentration (IC50) values under light irradiation were significantly lower for palladium complexes—9.6 μM compared to 18.2 μM for free-base porphyrins .
  • Cellular Uptake and Localization :
    • Research has demonstrated that palladium porphyrin complexes preferentially accumulate in lysosomes within cancer cells. This targeted localization enhances their therapeutic efficacy by allowing localized ROS generation where it is most effective .
  • Cytotoxicity :
    • Cytotoxicity assays have shown that these complexes have a favorable biocompatibility profile in dark conditions but exhibit potent cytotoxic effects when activated by light. This dual behavior makes them suitable candidates for selective cancer therapies .

Comparative Analysis of Palladium Porphyrin Complexes

Complex NameIC50 (μM) Light IrradiationLocalizationROS Generation Efficiency
Pd-MonoporNot specifiedNot specifiedLower than Pd-Dipor
Pd-DiporNot specifiedNot specifiedModerate
Pd-Tripor9.6LysosomesHighest
Tripor18.2LysosomesModerate

Case Studies

  • Study on Meso-Tetra-(4-pyridyl)porphyrin/Palladium(II) Complexes :
    • This study synthesized several palladium/pyridylporphyrin complexes and assessed their cytotoxic activities against various cancer cell lines. The results indicated that these complexes exhibited significant cytotoxicity and were effective in inducing apoptosis through ROS generation .
  • Porphyrins as Drug Delivery Systems :
    • Research has explored the use of porphyrin-based systems for drug delivery in tumor targeting. The unique properties of porphyrins allow them to form stable liposome-like structures that can encapsulate therapeutic agents and release them upon activation by light .

特性

Key on ui mechanism of action

Vascular-targeted photodynamic therapy (VTP), or vascular targeted photochemotherapy, is a focal treatment for localized prostate cancer. VTP involves the process of light activation of photosensitizer localized in the target tissue, which produces reactive oxygen species that work to destroy target cells. Padeliporfin is retained within the vascular system. When activated with 753 nm wavelength laser light, padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue. Nitric oxide radicals are also released, resulting in transient arterial vasodilatation that triggers the release of the vasoconstrictor, endothelin-1. Rapid consumption of the nitric oxide radicals by oxygen radicals leads to the formation of reactive nitrogen species (RNS) including peroxynitrite, in parallel to arterial constriction. Impaired deformability enhances erythrocyte aggregability and formation of blood clots at the interface of the arterial supply of the target tissue, leading to occlusion of the tumour vasculature, or "vascular shutdown." This effect is enhanced by RNS-induced endothelial cell apoptosis and initiation of self-propagated tumour cells necrosis through peroxidation of their membrane.

CAS番号

759457-82-4

分子式

C37H43N5O9PdS

分子量

840.3 g/mol

IUPAC名

(7R,8R,12Z,17S,18S)-18-(2-carboxyethyl)-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-12-(1-oxidoethylidene)-N-(2-sulfoethyl)-8,17,18,22-tetrahydro-7H-porphyrin-2-carboximidate;palladium(2+)

InChI

InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);/q;+2/p-2/b25-16?,26-14?,29-15?,33-21-,36-24?;/t17-,18+,22-,23+;/m1./s1

InChIキー

ONVJOHYXODCMDN-XNUYRYHJSA-L

SMILES

CCC1C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C(=O)C)C)C)CCC(=O)[O-])CC(=O)OC)C(=O)NCCS(=O)(=O)[O-])C)C.[Pd+2]

異性体SMILES

CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2]

正規SMILES

CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, soluble in water.

保存方法

ry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

WST11;  WST-11;  WST 11;  Stakel;  padeliporfin;  palladiumbacteriopheophorbide monolysine taurine.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。